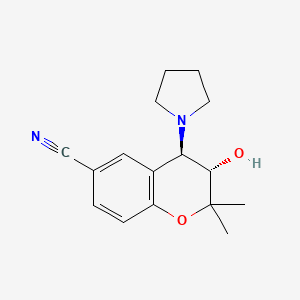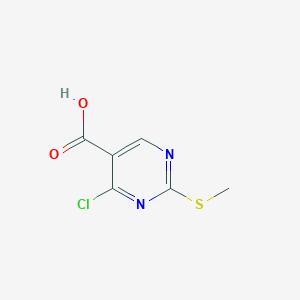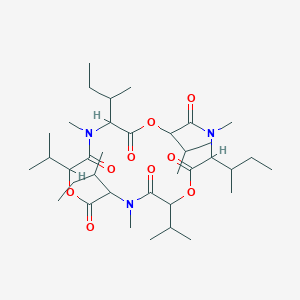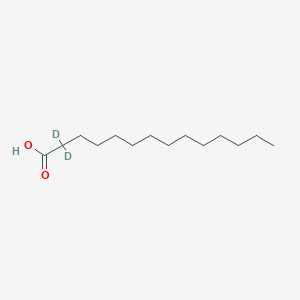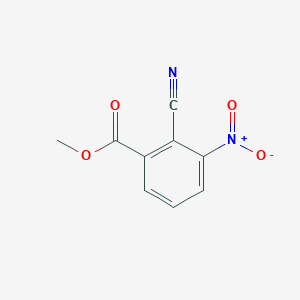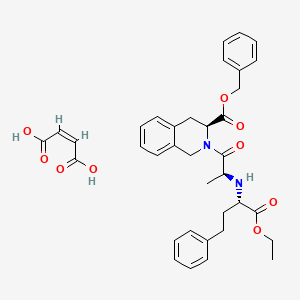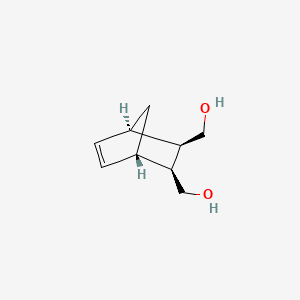![molecular formula C5H5N5 B1631702 [1,2,4]Triazolo[1,5-a]pyrazin-2-amine CAS No. 88002-33-9](/img/structure/B1631702.png)
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are characterized by a fused ring system containing both triazole and pyrazine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, due to its potential biological activities.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: [1,2,4]Triazolo[1,5-a]pyrazin-2-amine serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antibacterial Activity: Some derivatives of triazolopyrazines have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
Anticancer Activity: Certain derivatives exhibit antiproliferative activities against various cancer cell lines.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its potential therapeutic properties.
Mécanisme D'action
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to act on various targets such as tubulin , LSD1 , CDK2 , and others . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .
Mode of Action
It’s known that similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family exhibit their effects through interactions with their targets . For instance, they can inhibit the function of their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to affect various pathways related to cell division, gene expression, and cell cycle regulation . The downstream effects of these interactions can lead to changes in cell growth and proliferation .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to exhibit cytotoxic activities against various cell lines . This suggests that [1,2,4]Triazolo[1,5-a]pyrazin-2-amine may also have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis has been found to be environmentally benign, requiring a minimal amount of solvent, enhancing the reaction rates, and profiting from the cost of the overall process . .
Analyse Biochimique
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways within the cell, affecting cellular functions and processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and differentiation of vascular endothelial cells, which are critical for the formation of new blood vessels . Additionally, it can induce changes in the cytoskeleton, affecting cell shape and motility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, it has been found to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including growth, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within different cellular compartments . These factors are essential for understanding its therapeutic potential and optimizing its delivery.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods: Industrial production methods for [1,2,4]Triazolo[1,5-a]pyrazin-2-amine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents, but detailed conditions are not specified.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrazines.
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring but differs in the fused ring system, containing a pyrimidine ring instead of a pyrazine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Another similar compound with a different arrangement of the triazole and pyrazine rings.
Uniqueness:
Structural Differences: The unique arrangement of the triazole and pyrazine rings in [1,2,4]Triazolo[1,5-a]pyrazin-2-amine contributes to its distinct chemical and biological properties.
Biological Activities: The specific biological activities of this compound and its derivatives set it apart from other similar compounds, making it a valuable compound for research and development in medicinal chemistry.
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSQAYUTMLLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515837 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88002-33-9 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

